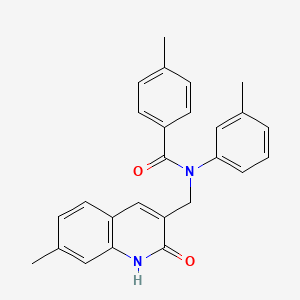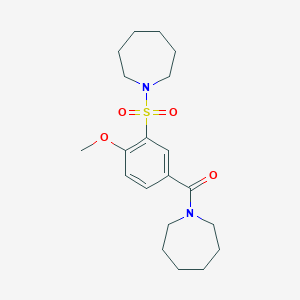
azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is also known as AZSM and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis by activating certain signaling pathways in the cells.
Biochemical and Physiological Effects:
Azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone in lab experiments is its potential to inhibit the growth of cancer cells. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively high cost and the difficulty in synthesizing it.
Future Directions
For research include exploring its potential as a cancer therapeutic agent, optimizing synthesis methods, and fully understanding its mechanism of action.
Synthesis Methods
Several methods have been reported for the synthesis of azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone. One of the most common methods involves the reaction of 3-(azepan-1-ylsulfonyl)-4-methoxybenzaldehyde with azepan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography.
Scientific Research Applications
Azepan-1-yl(3-(azepan-1-ylsulfonyl)-4-methoxyphenyl)methanone has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
azepan-1-yl-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-26-18-11-10-17(20(23)21-12-6-2-3-7-13-21)16-19(18)27(24,25)22-14-8-4-5-9-15-22/h10-11,16H,2-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELTUWSFEGFHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


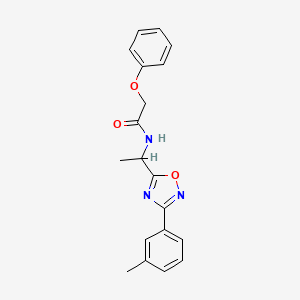

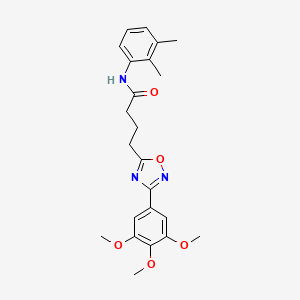
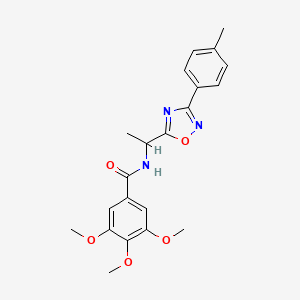
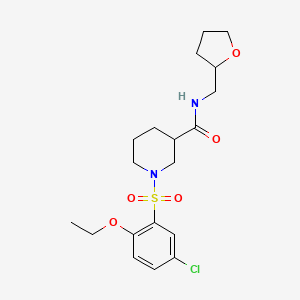
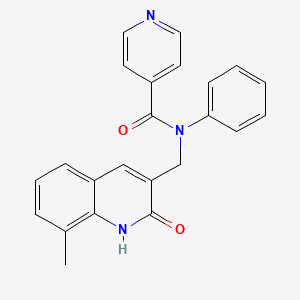
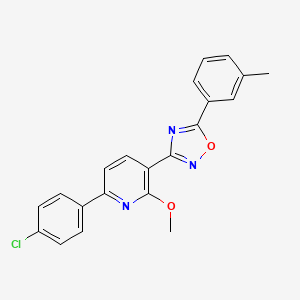


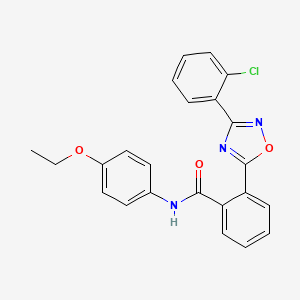

![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7689945.png)
